2,4-Dinitrophenyl-L-aspartic acid
Description
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Properties
IUPAC Name |
2-(2,4-dinitroanilino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBRVQFBZHIBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-22-5, 7683-81-0 | |
| Record name | 2,4-Dinitrophenyl-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dinitrophenyl)-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-DINITROPHENYL-DL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJI96J4Q25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of 2,4 Dinitrophenyl Amino Acids in Modern Research Methodologies
The family of 2,4-dinitrophenyl (DNP) derivatives of amino acids has been instrumental in the progress of protein chemistry. nih.gov These derivatives are formed by the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent. wikipedia.orggbiosciences.com This reaction results in the formation of a stable, yellow-colored DNP-amino acid, which can be readily detected and quantified. encyclopedia.com
The primary application of DNP-amino acids has been in the sequencing of proteins. nih.gov By labeling the N-terminal amino acid of a peptide or protein, researchers can hydrolyze the polypeptide chain and identify the labeled residue, a critical step in elucidating the primary structure of proteins. gbiosciences.comcreative-biolabs.com This technique, pioneered by Frederick Sanger in his work on insulin (B600854), was a groundbreaking achievement that proved proteins have a defined chemical composition and sequence. wikipedia.orgcreative-biolabs.com
Beyond protein sequencing, DNP-amino acids serve as valuable tools in various analytical methods, including chromatography. nih.gov Techniques such as thin-layer chromatography (TLC) and gas chromatography have been effectively used for the separation and identification of DNP-amino acid derivatives. nih.govnih.gov The distinct properties of these derivatives, conferred by the dinitrophenyl group, facilitate their separation and detection.
Significance of Aspartic Acid Derivatization in Amino Acid Chemistry and Biology
Aspartic acid, a non-essential amino acid, plays crucial roles in numerous biological processes. ontosight.ai Its derivatization into compounds like 2,4-dinitrophenyl-L-aspartic acid is significant for several reasons. Firstly, it enables the sensitive and accurate quantification of aspartic acid in complex biological samples. nih.gov The derivatization process can convert amino acids into forms that are more easily detectable by methods like high-performance liquid chromatography (HPLC). nih.govnih.gov
Secondly, the derivatization of aspartic acid is essential for chiral separations. Distinguishing between L-aspartic acid and its enantiomer, D-aspartic acid, is critical as the presence of D-amino acids can be indicative of certain physiological or pathological conditions, including in diseases like cataracts and cancer. nih.gov Chiral derivatizing agents, when reacted with amino acid enantiomers, form diastereomers that can be separated using chromatographic techniques. nih.gov
Furthermore, modifying aspartic acid through derivatization can alter its biological activity, providing tools to study its roles in processes like neurotransmission. ontosight.ai The attachment of the dinitrophenyl group can influence how the molecule interacts with biological targets. ontosight.ai This approach is part of a broader strategy in medicinal chemistry where natural compounds are structurally modified to enhance their therapeutic properties or to probe their biological functions. frontiersin.org
Historical Development and Evolution of Dinitrophenylation in Analytical and Synthetic Chemistry
Classical and Contemporary Approaches to N-Terminal Dinitrophenylation of L-Aspartic Acid
The primary method for synthesizing this compound involves the dinitrophenylation of the N-terminal amino group of L-aspartic acid. libretexts.org This reaction is a cornerstone in peptide and protein analysis.
Nucleophilic Aromatic Substitution Reactions for 2,4-Dinitrophenyl Moiety Introduction
The introduction of the 2,4-dinitrophenyl group to L-aspartic acid is achieved through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgwikipedia.org In this reaction, the amino group of L-aspartic acid acts as the nucleophile, attacking the electron-deficient aromatic ring of a suitable reagent, typically 1-fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrochlorobenzene. libretexts.orgnih.gov The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates it towards nucleophilic attack, making the reaction feasible. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds via an addition-elimination pathway. The nucleophilic amino group attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the nitro groups. Subsequently, the halide ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. libretexts.orgwikipedia.org
Optimization of Reaction Conditions for Yield and Purity of this compound
The original method for synthesizing DNP-amino acids, developed by Sanger, involved reacting the amino acid with an excess of FDNB in the presence of sodium bicarbonate in an ethanol-water mixture for several hours at room temperature. acs.org Subsequent modifications have aimed to simplify this procedure and improve yields.
Key parameters for optimization include the choice of base, solvent system, reaction temperature, and purification method. For instance, maintaining a pH of around 9.0 is crucial for the reaction to proceed efficiently, as it ensures the amino group is sufficiently nucleophilic. acs.org The reaction is often carried out at a controlled temperature of approximately 40°C. acs.org After the reaction, acidification of the mixture precipitates the DNP-amino acid, which can then be purified by recrystallization, often from aqueous ethanol. ontosight.aiacs.org
Preparation of this compound for Research Applications
The synthesis of this compound for research purposes is a well-established procedure. It typically involves the reaction of L-aspartic acid with 1-fluoro-2,4-dinitrobenzene (FDNB). ontosight.ai This reaction is a specific application of the broader method used for the N-terminal analysis of peptides and proteins. libretexts.orgmasterorganicchemistry.com The resulting DNP-aspartic acid is a stable derivative that can be used in various biochemical assays and studies. ontosight.ai
Characterization Techniques for Confirming Synthetic Products (excluding basic physical properties)
Following synthesis, the identity and purity of this compound are confirmed using various analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, confirming its elemental composition. nih.gov Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro groups and the carboxylic acid moieties. nih.gov Furthermore, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms, confirming the structure of the synthesized compound. nih.gov In some cases, collisionally activated mass spectral fragmentation studies of the deprotonated molecule can provide further structural insights. nih.gov
Interactive Data Tables
Table 1: Reactants and Conditions for the Synthesis of this compound
| Reactant | Reagent | Base | Solvent | Temperature |
| L-Aspartic Acid | 1-fluoro-2,4-dinitrobenzene (FDNB) | Sodium Bicarbonate | 67% Ethanol | Room Temperature |
| L-Aspartic Acid | 2,4-dinitrochlorobenzene | Sodium Hydroxide | Dioxane/Water | Reflux |
This table summarizes common reactants and conditions for the synthesis of this compound based on established methodologies. nih.govacs.org
Table 2: Spectroscopic Data for Characterization
| Technique | Purpose | Expected Observations |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula | Accurate mass corresponding to C10H9N3O8 |
| Infrared (IR) Spectroscopy | Identify functional groups | Peaks for N-H, C=O (acid), and NO2 groups |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Determine proton environments | Signals corresponding to aromatic and aliphatic protons |
This table outlines the key spectroscopic techniques used to verify the structure and identity of the synthesized this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) of this compound
HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. When applied to amino acids, pre-column derivatization to form DNP derivatives significantly enhances their chromatographic analysis.
The separation of 2,4-dinitrophenyl (DNP) amino acids, including DNP-L-aspartic acid, on reversed-phase HPLC columns is primarily governed by hydrophobic interactions between the analyte and the stationary phase. researchgate.net Reversed-phase chromatography utilizes a non-polar stationary phase, typically silica (B1680970) particles chemically modified with C18 (octadecylsilane) or C8 alkyl chains, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
The derivatization of aspartic acid with a reagent such as 1-fluoro-2,4-dinitrobenzene (DNFB) introduces the non-polar dinitrophenyl group to the amino acid. nih.gov This DNP moiety significantly increases the hydrophobicity of the resulting DNP-aspartic acid derivative, allowing it to be retained on the reversed-phase column. nih.gov The separation of different DNP-amino acids is then achieved based on the differences in the polarity of their respective side chains. For instance, DNP derivatives of amino acids with non-polar side chains will be more strongly retained and thus have longer retention times compared to those with polar or charged side chains like aspartic acid. researchgate.net
The separation of enantiomers (D- and L-isomers) of aspartic acid is crucial in many biological and pharmaceutical contexts. A common and effective strategy for their resolution by HPLC involves pre-column derivatization with a chiral reagent to form diastereomers. Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), and its analogs are widely used for this purpose. nih.govnih.govnih.gov
The principle of this method lies in the reaction of the chiral derivatizing agent with the racemic mixture of aspartic acid. This reaction creates a pair of diastereomers (e.g., L-FDAA-L-Asp and L-FDAA-D-Asp), which, unlike enantiomers, have different physical and chemical properties and can therefore be separated on a standard achiral reversed-phase column. researchgate.net The L-diastereomers of the amino acid derivatives typically elute from the reversed-phase column before the D-diastereomers when an L-chiral derivatizing reagent is used. researchgate.netacs.org
Several analogs of Marfey's reagent have been developed to improve the resolution and sensitivity of the analysis. For example, N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) has been shown to provide better resolution and higher molar absorptivity for the derivatives compared to the original Marfey's reagent. nih.gov Another advanced analog, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has also demonstrated higher sensitivity and better separation for derivatized chiral amino acids. nih.gov The increased hydrophobicity of these analogs, due to the replacement of alanine (B10760859) with valine or leucine, leads to stronger interactions with the reversed-phase column, often resulting in improved separation of the diastereomers. nih.gov
| Chiral Derivatizing Reagent | Common Abbreviation | Advantage over Marfey's Reagent | Reference |
| Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide | FDNP-Val-NH2 | Better resolution and higher molar absorptivity. | nih.gov |
| Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Higher sensitivity and separation for derivatized chiral amino acids. | nih.gov |
The quantitative analysis of this compound in complex matrices, such as biological tissues or fluids, requires the development and validation of a robust HPLC method to ensure reliable and accurate results. nih.govnih.gov Method development involves optimizing various chromatographic parameters to achieve the desired separation and sensitivity. researchgate.net This includes selecting the appropriate reversed-phase column, mobile phase composition (including organic modifier, buffer, and pH), and gradient elution program. researchgate.net Sample preparation is also a critical step to remove interfering substances from the matrix. researchgate.net
Once the method is developed, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). omicsonline.organnalsofrscb.ro Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. omicsonline.org Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. annalsofrscb.ro
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
The table below summarizes typical performance characteristics for a validated HPLC method for the quantitative analysis of derivatized amino acids.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, R²) | > 0.99 | nih.gov |
| Accuracy (Recovery) | 90-110% | nih.gov |
| Precision (Intra- and Inter-assay RSD) | < 15% | nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | nih.gov |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | nih.gov |
Mass Spectrometry (MS) Applications in the Analysis of this compound
Mass spectrometry has become an indispensable tool for the analysis of DNP-amino acids, offering high sensitivity and structural information. The combination of derivatization with sophisticated MS techniques allows for detailed investigation of these molecules.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. youtube.com In the context of DNP-amino acids, MS/MS provides detailed structural information by elucidating their specific fragmentation pathways. The process typically involves selecting the protonated or deprotonated DNP-amino acid ion in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. unito.it
The resulting fragments are analyzed in the second stage of the mass spectrometer (MS2). The fragmentation patterns are often predictable and characteristic of the original molecule. For protonated α-amino acids, common fragmentation involves the loss of water and carbon monoxide (a combined loss of 46 u). unito.it The presence of the DNP group introduces specific fragmentation behaviors that aid in identification. For instance, studies on related DNP-derivatives of other molecules show characteristic fragmentation patterns that allow for their unambiguous identification in complex mixtures. researchgate.net High-resolution mass spectrometry can further resolve isobaric fragments—pieces with the same nominal mass but different elemental compositions—which might otherwise be misidentified in lower-resolution instruments. nih.gov
Table 1: Common Fragmentation Patterns in Tandem MS of Amino Acids
| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Fragment Ion |
| [M+H]⁺ | Loss of formic acid | H₂O + CO | [M+H - 46]⁺ |
| [M+H]⁺ | Decarboxylation | COOH | [M - COOH]⁺ |
| [M-H]⁻ | Varies with amino acid structure | CO₂ | [M-H - CO₂]⁻ |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the analysis of amino acids. nih.govyoutube.com While underivatized amino acids can be analyzed by LC-MS/MS, derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (a DNP derivative) significantly enhances detection capabilities. researchgate.net This pre-column derivatization improves the chromatographic separation on reversed-phase columns and increases the ionization efficiency and response in the mass spectrometer. nih.gov
This enhanced performance is critical for accurately profiling amino acids like aspartic acid in complex biological matrices such as cell lysates or culture media. researchgate.net The LC system first separates the DNP-amino acids from other components in the sample, reducing matrix effects like ion suppression that can interfere with quantification. nih.gov The separated compounds then enter the tandem mass spectrometer, which provides two layers of specificity: the selection of the precursor ion (the DNP-aspartic acid) and the detection of its unique fragment ions. This dual specificity makes LC-MS/MS an exceptionally robust and reliable platform for quantifying trace levels of amino acids, with limits of detection often in the nanomolar range. researchgate.net
Capillary Zone Electrophoresis (CZE) for Separation of Dinitrophenyl-Amino Acids and Enantiomers
Capillary zone electrophoresis (CZE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. creative-proteomics.com It is well-suited for the analysis of DNP-amino acids, which are charged and possess a strong UV-absorbing chromophore from the DNP group, facilitating their detection. horiba.com CZE offers advantages such as rapid analysis, minimal sample consumption, and high separation efficiency, making it a valuable alternative to HPLC for amino acid analysis. horiba.comnih.gov The technique has been successfully used to separate complex mixtures containing dozens of different DNP-amino acids in a single run. nih.gov
A significant application of CZE is the separation of enantiomers—mirror-image isomers such as D- and L-aspartic acid. To achieve this, a chiral selector is added to the background electrolyte in the capillary. nih.gov These selectors form transient, diastereomeric complexes with the DNP-amino acid enantiomers, which have slightly different mobilities in the electric field, allowing for their separation.
Cyclodextrins (CDs) are among the most common and effective chiral selectors for this purpose. nih.gov Research has shown that for DNP-amino acids, β-cyclodextrin and its derivatives are particularly effective at resolving enantiomers. nih.gov In contrast, native α- and γ-cyclodextrins generally fail to provide enantiomeric resolution for this class of compounds. nih.gov The effectiveness of the separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the electrolyte, and the temperature. nih.gov Other classes of chiral selectors, such as antibiotics (e.g., vancomycin, teicoplanin) and crown ethers, have also been explored for the enantioseparation of amino acids and their derivatives. nih.govutwente.nl
Table 2: Chiral Selectors for CZE Separation of DNP-Amino Acid Enantiomers
| Chiral Selector Class | Specific Example | Effectiveness for DNP-Amino Acid Enantiomers | Reference |
| Cyclodextrins | β-Cyclodextrin and derivatives | Effective; resolves enantiomers of multiple DNP-amino acids. | nih.gov |
| Cyclodextrins | α- and γ-Cyclodextrins | Generally ineffective for DNP-amino acid enantiomers. | nih.gov |
| Antibiotics | Vancomycin, Teicoplanin | Used for chiral separation of amino acids. | nih.gov |
Application in Peptide and Protein Sequence Analysis (Historical and Current Methodologies)
The dinitrophenyl group has played a pivotal role in the history of protein chemistry. The foundational method for protein sequencing was developed by Frederick Sanger, for which he was awarded the Nobel Prize in Chemistry in 1958.
Historical Methodology: Sanger's Reagent Sanger's method utilized 2,4-dinitrofluorobenzene (DNFB), which reacts with the free amino group of the N-terminal amino acid of a peptide or protein. After the reaction, the entire protein is hydrolyzed into its constituent amino acids. The N-terminal amino acid, now carrying the yellow DNP tag, can be separated from the other unlabeled amino acids by chromatography and identified. By repeatedly applying this method to smaller peptide fragments, Sanger was able to deduce the complete sequence of insulin. While revolutionary, this method is destructive, laborious, and requires significant amounts of pure protein.
Current Methodologies: Mass Spectrometry Today, the chemical degradation methods pioneered by Sanger and later by Pehr Edman (Edman degradation) have been largely superseded by mass spectrometry-based techniques. wikipedia.org Modern de novo peptide sequencing determines a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a protein database. wikipedia.orgnih.gov In this approach, peptides are fragmented in the mass spectrometer, and the resulting series of fragment ions (typically b- and y-ions) reveals the sequence of amino acids. wikipedia.org The development of high-resolution mass spectrometers and sophisticated computational algorithms, including those using deep learning, has dramatically improved the accuracy and speed of de novo sequencing. wikipedia.orgnih.gov These modern methods are significantly faster, more sensitive, and can analyze complex protein mixtures, making them the current standard for protein sequencing and identification. nih.gov
Table 3: Comparison of Peptide Sequencing Methodologies
| Feature | Historical Method (Sanger) | Current Method (Mass Spectrometry) |
| Principle | Chemical derivatization (DNP) and hydrolysis | Collision-induced dissociation and fragment mass analysis |
| Primary Target | N-terminal amino acid | Entire peptide sequence in one analysis |
| Sensitivity | Low (requires nanomoles of protein) | High (femtomole to attomole range) |
| Throughput | Low (one residue at a time) | High (thousands of proteins in a single experiment) |
| Sample Requirement | Pure protein required | Can analyze complex mixtures |
| Primary Output | Identity of one N-terminal amino acid | Full or partial peptide sequence |
Molecular Recognition and Biochemical Interaction Studies Involving the 2,4 Dinitrophenyl Moiety of L Aspartic Acid
Role of Dinitrophenyl Group as a Hapten in Immunological Recognition
The dinitrophenyl group is a classic example of a hapten. cancer.gov By itself, it is not immunogenic, but when coupled to a larger carrier molecule like a protein, it can induce a robust antibody response. cancer.govcaymanchem.com This has made the DNP group a fundamental tool for studying the principles of antibody-antigen interactions.
Interaction with Monoclonal Antibodies and Ligand Affinity Studies
The ability to generate monoclonal antibodies with high specificity and affinity for the DNP group has been a significant advancement in immunological research. nih.govontosight.ai These antibodies serve as powerful reagents for detecting and quantifying DNP-conjugated molecules in a variety of immunoassays, including ELISA, Western blot, and immunoprecipitation. caymanchem.comsynabs.be
Researchers have successfully produced stable murine monoclonal antibodies (MAbs) against DNP with high affinities, ranging from 10¹⁰ to 10¹¹ M⁻¹. nih.gov These antibodies are typically of the IgG₁ subclass. nih.gov The high affinity of these interactions is crucial for their use in sensitive detection methods.
Studies have also focused on the kinetics and thermodynamics of the binding between DNP-containing ligands and anti-DNP antibodies. Affinity capillary electrophoresis, for instance, has been employed to determine the binding of ligands containing the N-2,4-dinitrophenyl group to bivalent monoclonal rat anti-DNP antibodies. harvard.edu Such studies provide quantitative data on the strength and nature of these interactions, which is essential for understanding the molecular basis of immunological recognition.
Table 1: Characteristics of Anti-DNP Monoclonal Antibodies
| Property | Description | Reference |
|---|---|---|
| Hapten | 2,4-Dinitrophenyl (DNP) group | nih.gov |
| Immunogenicity | Elicits a strong immune response when conjugated to a carrier protein. | cancer.govcaymanchem.com |
| Antibody Type | Monoclonal Antibodies (MAbs) | nih.gov |
| Affinity Range | 10¹⁰ to 10¹¹ M⁻¹ | nih.gov |
| Common Isotype | IgG₁ | nih.gov |
| Applications | ELISA, Western Blot, Immunoprecipitation, Isotype Control | caymanchem.comsynabs.be |
Resonance Raman Spectroscopic Studies of Dinitrophenyl Hapten-Antibody Interactions
Resonance Raman (RR) spectroscopy is a powerful technique for probing the molecular details of hapten-antibody interactions. nih.govacs.org By selectively enhancing the vibrational modes of the DNP chromophore, RR spectroscopy provides insights into the specific contacts between the hapten and the amino acid residues within the antibody's binding site. nih.gov
Studies on the binding of various DNP haptens to mouse myeloma proteins MOPC 315 and MOPC 460 have revealed that the interactions are not uniform. nih.gov The nature of the side chain on the DNP hapten influences the specific contacts within the binding site. nih.gov For example, the interactions of a given DNP hapten with MOPC 315 can be quite different from its interactions with MOPC 460. nih.gov This highlights the specificity and adaptability of antibody binding pockets. Isotopic substitution (e.g., with ¹⁵N and ²H) in the DNP molecule is a key strategy used to assign specific vibrational bands and to pinpoint which parts of the hapten are interacting with the antibody. nih.gov
Dinitrophenyl-Labeled Aspartic Acid in Enzyme Mechanisms and Biochemical Assays (excluding clinical or safety)
The unique properties of the DNP group extend its utility beyond immunology into the realm of enzyme kinetics and biochemical assays. nih.gov
Utilization as a Biochemical Probe or Reporter Group in Enzyme Systems
DNP-labeled compounds, including N-(2,4-Dinitrophenyl)-L-aspartic acid, serve as effective biochemical probes. nih.gov A key application is in the monitoring of protease activity. The derivatization of proteolytic products with 2,4-dinitrofluorobenzene (DNFB) leads to the formation of DNP-amino acids, which can be quantified spectrophotometrically. nih.gov This method allows for the measurement of the increase in free amino groups generated by enzymatic cleavage. nih.gov
For instance, the activity of D-amino acid oxidase can be determined by derivatizing the resulting α-keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH). frontiersin.orgfrontiersin.org The resulting dinitrophenylhydrazone derivatives have a distinct absorbance maximum, allowing for their quantification. frontiersin.orgfrontiersin.org
Incorporation into Fluorogenic Substrates for Protease Activity Assessment
A significant application of DNP-labeled aspartic acid is in the design of fluorogenic substrates for assessing protease activity. rndsystems.com These substrates typically consist of a peptide sequence containing a fluorophore and a quencher. The DNP group often serves as the quencher.
A well-established example is the fluorogenic peptide substrate Mca-Y-V-A-D-A-P-K(Dnp)-OH. rndsystems.com In this substrate, the fluorescence of the Mca (7-methoxycoumarin-4-yl)acetyl group is quenched by the nearby Dnp group. When a protease cleaves the peptide bond between the fluorophore and the quencher, the fluorescence is restored. The resulting increase in fluorescence is directly proportional to the enzyme's activity. rndsystems.com This principle is used to measure the activity of various endopeptidases and carboxypeptidases. rndsystems.com
A similar approach has been developed for determining the proteolytic activity of aspartyl proteinases. nih.gov This method utilizes the chromophoric properties of the DNP group in a fluorogenic substrate. After enzymatic cleavage, the DNP-containing fragment is separated and its absorbance is measured to quantify enzyme activity. nih.gov
Table 2: Examples of DNP-Containing Substrates in Enzyme Assays
| Substrate/Method | Enzyme Class | Principle | Reference |
|---|---|---|---|
| Mca-Y-V-A-D-A-P-K(Dnp)-OH | Endopeptidases, Carboxypeptidases | Fluorescence Resonance Energy Transfer (FRET) | rndsystems.com |
| DNP-containing fluorogenic substrates | Aspartyl proteinases | Chromophoric detection of cleavage product | nih.gov |
| Derivatization with DNFB | General Proteases | Spectrophotometric quantification of new N-termini | nih.gov |
| Derivatization with DNPH | D-Amino Acid Oxidase | Spectrophotometric quantification of α-keto acids | frontiersin.orgfrontiersin.org |
Dinitrophenylation in Protein Chemical Modification and Labeling for Research Purposes
The chemical reactivity of the DNP group makes it a valuable tool for the modification and labeling of proteins for research purposes. nih.govnih.gov
Dinitrophenylation, the process of introducing a DNP group into a molecule, has a long history in protein chemistry. One of the earliest and most significant applications was in protein sequencing. Frederick Sanger's pioneering work on the amino acid sequence of insulin (B600854) utilized 2,4-dinitrofluorobenzene to label the N-terminal amino acid. nih.gov The resulting DNP-amino acid could be identified after hydrolysis of the protein, providing a crucial piece of the sequence puzzle. nih.gov DNP derivatives of amino acids continue to be used in protein sequencing and analysis, often identified by techniques like thin-layer chromatography. nih.gov
Beyond sequencing, dinitrophenylation is used to label proteins for various research applications. The DNP group can be introduced into proteins through the reaction of DNFB with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.gov These DNP-labeled proteins can then be used in a wide range of studies, including immunological assays, investigations of protein structure and function, and the study of antigen processing and presentation. nih.gov
Theoretical and Computational Investigations of 2,4 Dinitrophenyl L Aspartic Acid
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental in elucidating the electronic structure and properties of molecules. For derivatives like N-(2,4-dinitrophenyl)amino acids, these studies can predict molecular stability, reactivity, and spectroscopic characteristics. Theoretical computations, including semi-empirical methods like PM3, have been utilized to investigate the fragmentation and cyclization mechanisms of related N-(2,4-dinitrophenyl)amino acids in the gas phase. nih.gov
These studies propose that under certain conditions, such as in the gas phase after deprotonation, these molecules can undergo cyclization. For instance, the collisionally activated [M - H]⁻ ion of N-(2,4-dinitrophenyl)alanine has been shown to cyclize, a process that can be modeled computationally to understand the underlying reaction mechanisms. nih.gov While specific quantum mechanical studies on 2,4-Dinitrophenyl-L-aspartic acid are not extensively detailed in available literature, the principles from related compounds suggest that the dinitrophenyl group significantly influences the electron distribution across the aspartic acid backbone.
Key calculated properties for a molecule like this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps would reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₈ | PubChem |
| Molecular Weight | 299.19 g/mol | PubChem |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)butanedioic acid | PubChem |
| InChI Key | VPBRVQFBZHIBPS-ZETCQYMHSA-N | PubChem |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For this compound, MD simulations would trace the trajectory of each atom, revealing how the molecule folds and moves in different environments, such as in an aqueous solution.
The key aspects to be analyzed in an MD simulation of this compound would include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.
Radius of Gyration (Rg): To understand the compactness of the molecule.
Solvent Accessible Surface Area (SASA): To determine the exposure of the molecule to the solvent.
Hydrogen Bonding Analysis: To identify intramolecular and intermolecular hydrogen bonds that stabilize certain conformations.
While specific MD simulation studies on this compound are not prevalent, research on other modified amino acids demonstrates the utility of this approach. For example, MD simulations have been used to study the structural differences between peptides containing D-amino acids and their all-L-amino acid counterparts, revealing differences in compactness and stability. Such simulations for this compound would be crucial in understanding how the bulky and electron-withdrawing dinitrophenyl group affects the conformational landscape of the aspartic acid residue.
Prediction of Intermolecular Interactions and Binding Affinities
Understanding how a molecule interacts with biological targets is crucial for applications in drug design and chemical biology. Computational methods can predict the nature and strength of these interactions. The dinitrophenyl group in this compound can participate in various non-covalent interactions, including hydrogen bonds, pi-stacking, and van der Waals forces.
Computational docking and free energy calculation methods are employed to predict the binding pose and affinity of a ligand to a protein's active site. While there are no specific published studies detailing the binding affinity predictions for this compound with a particular target, the general approach would involve:
Molecular Docking: To predict the preferred orientation of the molecule when bound to a receptor.
Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding free energy, which correlates with binding affinity.
Studies on other protein-ligand complexes have demonstrated that computational methods can identify key intermolecular hydrogen bonds and other interactions that are conserved upon binding. For this compound, the carboxylic acid groups of the aspartate moiety and the nitro groups of the dinitrophenyl ring are expected to be key players in forming hydrogen bonds.
Computational Chemistry Approaches for Designing Dinitrophenyl-Amino Acid Analogs
Computational chemistry is an indispensable tool for the rational design of new molecules with desired properties. Starting from a parent molecule like this compound, analogs can be designed in silico to enhance certain characteristics, such as binding affinity, stability, or selectivity for a biological target.
The design process for dinitrophenyl-amino acid analogs would typically involve:
Scaffold Hopping: Replacing the core structure with a different one while maintaining key binding interactions.
Functional Group Modification: Systematically altering the functional groups to optimize interactions. For instance, the positions of the nitro groups on the phenyl ring could be changed, or the aspartic acid side chain could be modified.
Quantitative Structure-Activity Relationship (QSAR) models: To build mathematical models that correlate the chemical structure of the analogs with their biological activity.
Computational strategies have been successfully used to design thermostabilizing D-amino acid substitutions in proteins and to develop novel D-amino acid oxidase inhibitors. These approaches leverage physics-based methods and machine learning to screen vast chemical spaces and prioritize promising candidates for synthesis and experimental testing. A similar in silico pipeline could be applied to design novel analogs of this compound for various research purposes.
Physicochemical Behavior and Stability of 2,4 Dinitrophenyl L Aspartic Acid in Research Contexts
Hydrolytic Stability under Varying pH Conditions Relevant to Analytical Procedures
The stability of the bond between the 2,4-dinitrophenyl (DNP) group and the amino acid is a critical factor in analytical procedures, particularly during sample preparation, hydrolysis of proteins, and chromatographic analysis. The rate of hydrolysis of the N-DNP linkage is significantly influenced by the pH of the medium.
Research on DNP-amino acids has shown that these derivatives exhibit considerable stability in acidic solutions but are susceptible to hydrolysis under alkaline conditions. researchgate.net For instance, studies on 2,4-dinitrophenyl-glycine (DNP-glycine) in micellar solutions of sodium dodecyl sulfate (B86663) (SDS) demonstrated that the compound is rapidly hydrolyzed in an alkaline medium (pH 12.6), both in the presence and absence of light. researchgate.net In contrast, when stored in an acidic medium (pH 1.4) in the dark, the derivative remains stable for an extended period. researchgate.net This pH-dependent stability is a crucial consideration in the design of analytical methods. For example, in the analysis of N-terminal amino acids of proteins, acidic hydrolysis is the standard method for cleaving peptide bonds. keypublishing.org While this process can lead to the destruction of some amino acids, the DNP-amino acid bond itself is relatively stable under these conditions.
The degradation of aspartyl residues in peptides is also pH-dependent. Studies on model hexapeptides have shown that at very acidic pH values (0.3-3.0), specific acid-catalyzed hydrolysis of the Asp-Gly amide bond occurs. nih.gov As the pH increases to 4.0 and 5.0, isomerization via a cyclic imide intermediate becomes a competing pathway. nih.gov The ionization state of the carboxylic acid side chain of the aspartic acid residue significantly influences the rate of these reactions, with the ionized form being more reactive. nih.gov While this research focuses on the peptide bond, it highlights the reactivity of the aspartyl residue, which could potentially influence the stability of the DNP derivative.
The following table, based on data for DNP-glycine, illustrates the general effect of pH on the stability of DNP-amino acids. researchgate.net
| pH Condition | Stability Observation for DNP-glycine | Implication for Analytical Procedures |
|---|---|---|
| Acidic (e.g., pH 1.4) | Relatively stable, especially in the dark. | Suitable for methods involving acidic hydrolysis or acidic mobile phases in chromatography. |
| Alkaline (e.g., pH 12.6) | Rapid hydrolysis. | Alkaline conditions should be avoided during storage and analysis to prevent degradation of the derivative. |
Photochemical Degradation Pathways and Light Sensitivity in Solution
Nitroaromatic compounds, including DNP derivatives, are known to be light-sensitive and can undergo photochemical degradation. mdpi.comnsf.govnih.gov Exposure to light, particularly in the ultraviolet (UV) range, can lead to the decomposition of these compounds, which is a significant consideration for their use in analytical techniques that employ UV detection.
Studies on DNP-amino acids have confirmed their susceptibility to photodegradation. Research on DNP-glycine in solution showed that while it is stable in an acidic medium in the dark, it rapidly decomposes upon exposure to light. researchgate.net The rate of decomposition was observed to be even higher in an acidic medium under illumination compared to an alkaline medium in the dark. researchgate.net
The photochemical degradation of N-2,4-dinitrophenylamino acids can lead to the formation of various photoproducts. For example, the irradiation of N-2,4-dinitrophenyl-leucine has been shown to yield 4-nitro-2-nitrosoaniline as a product. rsc.org The general mechanism for the photodegradation of nitroaromatic compounds can involve the reduction of the nitro group to a nitroso group. mdpi.comnih.gov The photochemistry of these compounds is complex and can be influenced by the solvent and the presence of other substances. nsf.gov
The main phototransformation pathways for 2,4-dinitrophenol (B41442) (24DNP), a related compound, in aqueous solutions have been investigated. These studies suggest that direct photolysis and photosensitized transformation are significant removal pathways. unito.it Preliminary analysis of the phototransformation of 24DNP suggests the formation of a trinitrophenol as a likely intermediate. unito.it
Given the inherent photosensitivity of the dinitrophenyl group, it is crucial to protect solutions of 2,4-Dinitrophenyl-L-aspartic acid from light to ensure the integrity of the compound during analysis. This is particularly important when quantitative analysis is required, as photodegradation will lead to a decrease in the concentration of the analyte and the appearance of interfering peaks in chromatograms.
Impact of Solvent Systems on Compound Integrity and Reactivity in Research
In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a common method for the separation of DNP-amino acids, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The stability of the DNP-amino acid in these mobile phases is essential for reproducible and accurate quantification.
Studies comparing acetonitrile and methanol in the separation of amino acid derivatives have shown that the choice of organic solvent can affect separation selectivity and analysis time. nih.gov While these studies often focus on the chromatographic aspects, the chemical stability of the derivatives in the mobile phase is an underlying requirement. The solubility of amino acids and their derivatives can vary significantly between different solvents. For instance, the transfer of nonpolar side-chains of amino acids from water to aqueous acetonitrile is generally favorable, which can influence hydrophobic interactions. nih.gov
The reactivity of nitroaromatic compounds can also be solvent-dependent. For example, the photodegradation of 2,4-dinitrophenol was found to be dramatically increased in 2-propanol compared to water, suggesting that the solvent can play a direct role in the degradation pathway. nsf.gov This highlights the importance of carefully selecting solvents and evaluating the stability of this compound in the specific solvent system being used for any given application.
While specific studies on the long-term stability and reactivity of this compound in various common analytical solvents are not extensively documented, the general principles of solvent effects on related compounds suggest that solvent choice is a critical factor for maintaining the integrity of the molecule. It is recommended to use freshly prepared solutions and to store them under conditions that minimize degradation, such as refrigeration and protection from light.
Dissociation Constants and Their Influence on Chromatographic Behavior of Dinitrophenyl-Amino Acids
The chromatographic behavior of ionizable compounds like this compound is strongly influenced by their dissociation constants (pKa values) and the pH of the mobile phase in techniques like HPLC. chromatographyonline.compharmagrowthhub.com DNP-L-aspartic acid has three ionizable groups: the two carboxylic acid groups of the aspartic acid residue and the N-H group of the dinitrophenylamino moiety, which can be deprotonated under certain conditions.
The pKa values of an analyte determine its charge state at a given pH. In reversed-phase chromatography, the retention of a compound is generally greater when it is in its neutral, less polar form. chromatographyonline.compharmagrowthhub.com For an acidic compound like DNP-L-aspartic acid, a mobile phase pH below its pKa values will suppress the ionization of the carboxylic acid groups, making the molecule less polar and increasing its retention time. Conversely, a mobile phase pH above the pKa values will lead to ionization, increased polarity, and decreased retention time. chromatographyonline.com
A study on dinitrophenyl derivatives of α-amino acids reported calculated pKa values in water for several derivatives. researchgate.net While the specific value for DNP-L-aspartic acid was not listed, the pKa for the carboxyl group of DNP-glycine was calculated to be 3.79. researchgate.net Given that L-aspartic acid itself has two carboxylic acid groups with pKa values of approximately 1.99 and 3.90, and an amino group with a pKa of 9.90, the derivatization with the electron-withdrawing dinitrophenyl group would be expected to lower the pKa of the amino group significantly and slightly affect the carboxylic acid pKa values.
The following table presents calculated pKa values for some DNP-amino acids in water, which can provide an indication of the expected range for DNP-L-aspartic acid. researchgate.net
| DNP-Amino Acid | Calculated pKa (Carboxyl Group) |
|---|---|
| DNP-Glycine | 3.79 |
| DNP-Alanine | 3.81 |
| DNP-Valine | 3.78 |
| DNP-Leucine | 3.77 |
| DNP-Isoleucine | 3.76 |
| DNP-Threonine | 3.58 |
The ability to manipulate the retention time of DNP-amino acids by adjusting the mobile phase pH is a powerful tool for optimizing chromatographic separations. nih.govchromatographyonline.com By carefully controlling the pH relative to the pKa values of the analytes, it is possible to achieve separation of complex mixtures of DNP-amino acids. For DNP-L-aspartic acid, which has two acidic pKa values close to each other, the retention will be highly sensitive to pH changes in the range of approximately 2 to 5.
Future Research Directions and Emerging Applications of 2,4 Dinitrophenyl L Aspartic Acid
Development of Novel Derivatizing Agents with Enhanced Specificity or Sensitivity
The quest for greater analytical performance continually drives the development of new derivatizing agents that offer improvements over traditional dinitrophenylation. Research is focused on creating reagents that enhance detection limits, improve separation efficiency in chromatography, and are more compatible with modern mass spectrometry techniques.
Key areas of development include:
Agents for Enhanced Mass Spectrometry Detection : Novel reagents are being designed to improve the ionization efficiency and hydrophobicity of amino acids for liquid chromatography/tandem mass spectrometry (LC-MS/MS) analysis. For instance, derivatization with 1-bromobutane (B133212) has been shown to modify amino, carboxyl, and phenolic hydroxyl groups, increasing the basicity and hydrophobicity of the amino acids, leading to high-sensitivity detection. rsc.orgsigmaaldrich.com
Isotope-Coded Derivatization : Stable isotope-coded derivatization methods are emerging for comparative and quantitative analysis. Using pairs of reagents, such as 1-bromobutane and its deuterated counterpart (1-bromobutane-d3), allows for the precise relative quantification of amino acids in different samples, such as human serum. rsc.org
Fluorescent Tagging : For fluorescence-based detection, which offers exceptional sensitivity, reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used for the precolumn derivatization of primary and secondary amino acids, respectively. nih.govresearchgate.net These methods allow for the accurate quantitation of amino acids in the picomole range. nih.gov
Specificity and Sequencing : Reagents are being developed not just for quantification but also for structural analysis. 5-bromonicotinic acid N-hydroxysuccinimide ester, for example, specifically derivatizes the N-terminal amino group of peptides. nih.gov The bromine tag creates a characteristic isotopic pattern in MS/MS analysis, which simplifies the identification of N-terminal product ions and aids in determining the amino acid sequence of peptides. nih.gov
Table 1: Comparison of Modern Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent | Target Functional Group(s) | Detection Method | Key Advantage(s) | Reference |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB) | Primary Amino Groups | UV-Vis Spectroscopy, HPLC | Classic, well-established method for N-terminal analysis. | springernature.comnih.gov |
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl | LC-MS/MS | Improves hydrophobicity and basicity; high sensitivity (femtomole range). | rsc.orgsigmaaldrich.com |
| O-phthalaldehyde (OPA) / 9-Fluorenylmethyl chloroformate (FMOC) | Primary / Secondary Amino Groups | Fluorescence Detection | High sensitivity (picomole range); automated precolumn derivatization. | nih.govresearchgate.net |
| 5-Bromonicotinic acid N-hydroxysuccinimide ester | N-terminal Amino Groups | MS/MS | Isotopic pattern from bromine simplifies peptide sequencing. | nih.gov |
Exploration of New Analytical Platforms for Dinitrophenyl-Amino Acid Analysis
Alongside new reagents, research is actively exploring more powerful and efficient analytical platforms for separating and detecting DNP-amino acids and other derivatives. The goal is to increase throughput, reduce sample volume, and lower costs while improving accuracy.
Advanced Chromatographic Techniques : While reverse-phase high-pressure liquid chromatography (RP-HPLC) has been a standard method for separating DNP-amino acids nih.gov, newer platforms offer significant advantages. Micellar liquid chromatography, which uses micellar solutions such as sodium dodecyl sulfate (B86663) in the mobile phase, provides a different selectivity for separating DNP-amino acid derivatives. researchgate.net
Mass Spectrometry-Based Platforms : The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a major advancement. This platform provides not only high sensitivity, with detection limits for some derivatized amino acids in the femtomole range, but also high specificity, reducing the ambiguity of peak identification. rsc.orgsigmaaldrich.com
Microfluidic and Paper-Based Devices : A significant emerging trend is the development of miniaturized and cost-effective analytical platforms. Microfluidic paper-based analytical devices (LPADs) are being designed for the rapid and simultaneous analysis of multiple amino acids. nih.gov These devices use enzymatic reactions and colorimetric detection (e.g., the molybdenum blue reaction) to quantify amino acids like tryptophan, glycine, and histidine within minutes, offering a stark contrast to the longer run times of conventional HPLC. nih.gov
Table 2: Performance of Different Analytical Platforms for Amino Acid Analysis
| Analytical Platform | Typical Derivatives | Key Performance Metrics | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | DNP-Amino Acids | Standard quantification for protein hydrolysates. | nih.gov |
| LC-MS/MS | Butylated Amino Acids | High sensitivity (5.4–91 fmol detection limits); high specificity. | rsc.orgsigmaaldrich.com |
| Laminated Paper-Based Analytical Device (LPAD) | Underivatized Amino Acids (Enzymatic Assay) | Rapid analysis (~15 min); low cost; simultaneous detection; micromolar detection limits (1.1-3.3 µM). | nih.gov |
| Micellar Liquid Chromatography | DNP-Amino Acids | Altered separation selectivity based on micellar environment. | researchgate.net |
Advanced Materials Science Applications Utilizing Dinitrophenyl-Amino Acid Conjugates
The chemical properties of the dinitrophenyl group extend its utility beyond simple analytics into the realm of materials science. By conjugating DNP-amino acids like DNP-L-aspartic acid to larger molecules, researchers can create novel biomaterials with tailored functions.
A promising area is the development of antimicrobial surfaces. The covalent conjugation of antimicrobial peptides (AMPs) to polymers is an effective strategy for creating biocompatible coatings for medical devices that can prevent the formation of bacterial biofilms. mdpi.com Incorporating DNP-amino acid conjugates into these polymer systems could offer a way to modulate the material's surface properties or serve as a stable anchoring point. The use of D-amino acids in such conjugates is known to enhance resistance to enzymatic degradation, a principle that could be applied to DNP-amino acid conjugates to improve their durability. mdpi.com
Furthermore, the DNP group itself is a well-characterized hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. This property is exploited in immunology to study antibody-antigen interactions. The crystal structure of monoclonal antibodies bound to DNP haptens provides detailed insights into the chemical basis of immune recognition. stanford.edu DNP-L-aspartic acid can be used as a specific probe in these studies, contributing to the rational design of antibodies for diagnostic and therapeutic purposes, a field at the intersection of molecular biology and materials science. stanford.edu
Interdisciplinary Research Integrating Dinitrophenyl-L-Aspartic Acid in Systems Biology Tools
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from genomics, proteomics, and metabolomics to construct predictive models. nih.govnih.gov In this context, DNP-L-aspartic acid can serve as a valuable tool for probing cellular networks.
As a stable, labeled form of a key metabolite, DNP-L-aspartic acid can be used in metabolic flux analysis studies. By introducing it into a biological system, researchers can trace the fate of the aspartic acid backbone through various metabolic pathways using techniques like mass spectrometry. This allows for the quantitative analysis of network dynamics and how they respond to perturbations.
The dinitrophenyl moiety itself has a well-documented biological activity as a mitochondrial uncoupler. nih.gov While 2,4-dinitrophenol (B41442) is the classic agent, the principle of using DNP-containing molecules to perturb cellular energy metabolism is a powerful tool in systems biology. By systematically disrupting the energy state of the cell, researchers can monitor the global response of the transcriptome, proteome, and metabolome, thereby revealing the system's homeostatic and adaptive mechanisms. nih.gov This integrated approach provides a deeper understanding of cellular machinery and can help identify network-level targets for therapeutic intervention in complex diseases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
